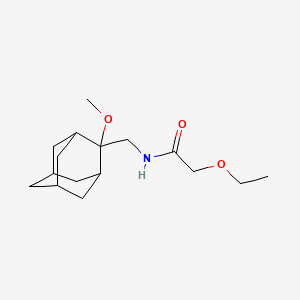![molecular formula C17H15ClFN5OS B2389067 2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 898624-65-2](/img/structure/B2389067.png)
2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that contains several functional groups. It includes a 1,2,4-triazole ring, which is a type of heterocyclic compound containing two carbon atoms and three nitrogen atoms in a five-membered ring . It also contains a sulfanyl group (-SH), a benzyl group (C6H5CH2-), and an acetamide group (CH3CONH-). The presence of these functional groups suggests that this compound could have a variety of chemical and biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,4-triazole ring, for example, is a planar, aromatic ring, which means it is stable and can participate in π-stacking interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the 1,2,4-triazole ring can act as a ligand in coordination chemistry, binding to metal ions . The sulfanyl group (-SH) is a nucleophile and can participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar acetamide group could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Antimicrobial Activity
- A study synthesized derivatives of 1,2,4-triazole and screened them for antimicrobial activity. These compounds, which include structural elements similar to the compound , exhibited potential antibacterial, antifungal, and anti-tuberculosis properties (Mahyavanshi, Parmar, & Mahato, 2011).
Cytotoxic Activity
- Research on sulfonamide derivatives, structurally related to the compound, revealed significant cytotoxic activity against breast and colon cancer cell lines, highlighting the potential for anticancer applications (Ghorab, Alsaid, al-Dhfyan, & Arafa, 2015).
Inhibition of PI3K/mTOR
- A study on inhibitors of PI3Kα and mTOR found that certain derivatives, including those similar to the compound, showed promising activity and metabolic stability (Stec et al., 2011).
Structural and Thermal Properties
- Research involving the synthesis and characterization of sulfanilamide derivatives, which share a similar chemical structure, explored their thermal properties and antimicrobial activities (Lahtinen et al., 2014).
Synthesis and Reactivity
- A study focused on the synthesis of N-(5-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine derivatives, which are structurally related to the compound, and explored their reactivity and structural characteristics (Panchal & Patel, 2011).
Anti-Exudative Properties
- Research on pyrolin derivatives of 2-((4-amino-5-(furan-2-il)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides, similar in structure, demonstrated anti-exudative properties, indicating potential for inflammatory conditions treatment (Chalenko et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN5OS/c18-13-9-12(6-7-14(13)19)21-16(25)10-26-17-23-22-15(24(17)20)8-11-4-2-1-3-5-11/h1-7,9H,8,10,20H2,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFYEWRUQYVEGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

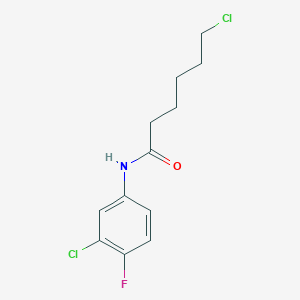
![2-[[2-(5-Fluoro-2-methoxyphenyl)phenyl]methyl]piperidine](/img/structure/B2388988.png)
![2-[2-amino-4-ethyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(4-chlorobenzyl)acetamide](/img/structure/B2388990.png)
![2-[3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide](/img/structure/B2388991.png)
![3-(4-chlorophenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2388992.png)
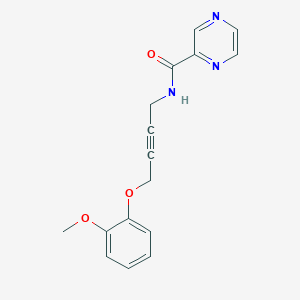
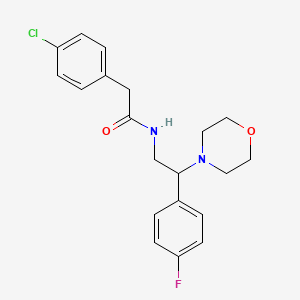

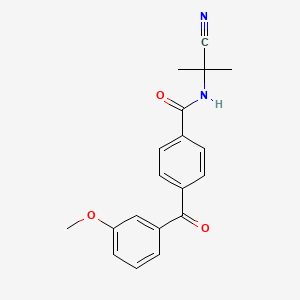

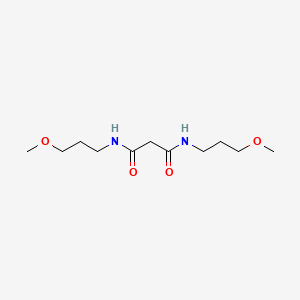
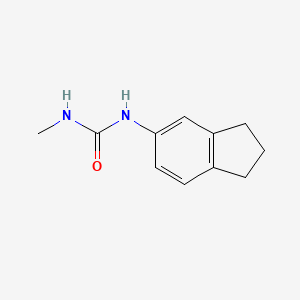
![3-[4-(butan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2389005.png)
